molecular formula C11H13NO B3089764 N-methyl-1-phenylcyclopropane-1-carboxamide CAS No. 1198225-52-3

N-methyl-1-phenylcyclopropane-1-carboxamide

Cat. No. B3089764
CAS RN: 1198225-52-3
M. Wt: 175.23 g/mol
InChI Key: CJXWNXYLKIDVBP-UHFFFAOYSA-N
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Description

“N-methyl-1-phenylcyclopropane-1-carboxamide” is a chemical compound . It is used in various research and development applications .


Synthesis Analysis

A generally applicable approach for preparing a small cyclopropane ring containing 1-phenylcyclopropane carboxamide derivatives involves α-alkylation of 2-phenyl acetonitrile derivatives with 1, 2-dibromo ethane in good yields followed by the conversion of the cyano group to the acid group by the reaction with concentrated hydrochloric acid . This obtained acid derivative will undergo acid amine coupling with various Methyl 2-(aminophenoxy)acetate to form 1-Phenylcyclopropane Carboxamide .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-phenylcyclopropane-1-carboxamide” is represented by the InChI code: 1S/C11H13NO/c1-12-10 (13)11 (7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3, (H,12,13) .


Chemical Reactions Analysis

“N-methyl-1-phenylcyclopropane-1-carboxamide” is used in the synthesis of novel NLRP3 inflammasome inhibitors . The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .


Physical And Chemical Properties Analysis

“N-methyl-1-phenylcyclopropane-1-carboxamide” is a powder with a melting point of 90-94°C . It has a molecular weight of 175.23 .

Scientific Research Applications

Synthesis and Characterization

“N-methyl-1-phenylcyclopropane-1-carboxamide” is a small, strained ring molecule that has rigid, defined conformations and unique electronic properties . It can be synthesized by α-alkylation of 2-phenyl acetonitrile derivatives with 1, 2-dibromo ethane in good yields followed by the conversion of the cyano group to the acid group by the reaction with concentrated hydrochloric acid .

Biological Evaluation

This compound has been used to form biologically active compounds . The synthesized 1-phenylcyclopropane carboxamide derivatives have shown distinct effective inhibition on the proliferation of U937, a pro-monocytic, human myeloid leukemia cell line .

Anticancer Applications

The 1-phenylcyclopropane carboxamide derivatives have been found to possess anticancer properties . They have shown effective inhibition on the proliferation of certain cancer cell lines .

Antiproliferative Agents

These compounds have also been used as antiproliferative agents . They have shown distinct effective inhibition on the proliferation of certain cell lines .

Cytotoxicity Studies

The 1-phenylcyclopropane carboxamide derivatives did not show cytotoxic activity on the cells they were tested on . This makes them potential candidates for further research in drug development .

Inflammasome Inhibitors

Although not directly related to “N-methyl-1-phenylcyclopropane-1-carboxamide”, its close relative, N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide, has been used in the design, synthesis, and evaluation of novel NLRP3 inflammasome inhibitors . This suggests potential applications of “N-methyl-1-phenylcyclopropane-1-carboxamide” in similar areas of research.

Mechanism of Action

The compounds derived from “N-methyl-1-phenylcyclopropane-1-carboxamide” possess distinct effective inhibition on the proliferation of U937, pro-monocytic, human myeloid leukemia cell line . They are potential NLRP3 inflammasome inhibitors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-10(13)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXWNXYLKIDVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-phenylcyclopropane-1-carboxamide

CAS RN

1198225-52-3
Record name N-methyl-1-phenylcyclopropane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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